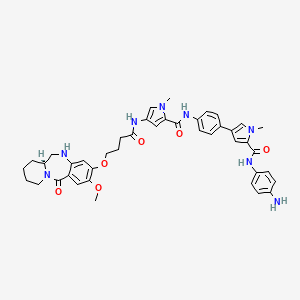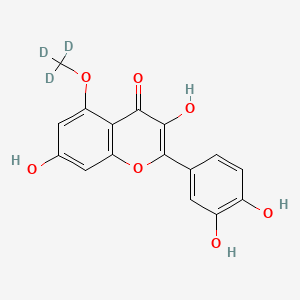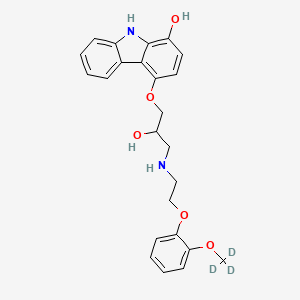
Axl-IN-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Axl-IN-5 is a small molecule inhibitor targeting the AXL receptor tyrosine kinase, which is part of the TAM family of receptors (Tyro3, AXL, and Mer). This compound has gained attention due to its potential therapeutic applications, particularly in cancer treatment, where AXL plays a crucial role in tumor growth, metastasis, and drug resistance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Axl-IN-5 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The process often starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Common reagents used in these reactions include various halogenating agents, coupling reagents, and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes scaling up the reactions, optimizing reaction conditions such as temperature and pressure, and employing continuous flow techniques to enhance efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Axl-IN-5 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups .
Applications De Recherche Scientifique
Axl-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the AXL signaling pathway and its role in various biological processes.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly those resistant to conventional therapies
Industry: Utilized in the development of diagnostic assays and as a lead compound for drug development
Mécanisme D'action
Axl-IN-5 exerts its effects by inhibiting the AXL receptor tyrosine kinase. The mechanism involves binding to the ATP-binding site of the receptor, preventing its autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition disrupts processes such as cell proliferation, migration, and survival, which are critical for tumor growth and metastasis .
Comparaison Avec Des Composés Similaires
Axl-IN-5 is compared with other AXL inhibitors such as bemcentinib and sitravatinib. While all these compounds target the AXL receptor, this compound is noted for its high selectivity and potency. Unlike some other inhibitors, this compound shows minimal off-target effects on related kinases such as Mer and Tyro3, making it a more specific and potentially safer therapeutic option .
List of Similar Compounds
- Bemcentinib
- Sitravatinib
- Dubermatinib
- Compound m16
Propriétés
Formule moléculaire |
C31H35N5O2S |
|---|---|
Poids moléculaire |
541.7 g/mol |
Nom IUPAC |
N,N-dimethyl-2-[2-[[(7S)-7-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]quinazolin-8-yl]benzenesulfonamide |
InChI |
InChI=1S/C31H35N5O2S/c1-35(2)39(37,38)29-11-4-3-9-27(29)28-10-7-8-24-21-32-31(34-30(24)28)33-25-15-12-22-13-16-26(17-14-23(22)20-25)36-18-5-6-19-36/h3-4,7-12,15,20-21,26H,5-6,13-14,16-19H2,1-2H3,(H,32,33,34)/t26-/m0/s1 |
Clé InChI |
XHASWIXJEPTTSJ-SANMLTNESA-N |
SMILES isomérique |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC=CC3=CN=C(N=C32)NC4=CC5=C(CC[C@@H](CC5)N6CCCC6)C=C4 |
SMILES canonique |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC=CC3=CN=C(N=C32)NC4=CC5=C(CCC(CC5)N6CCCC6)C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


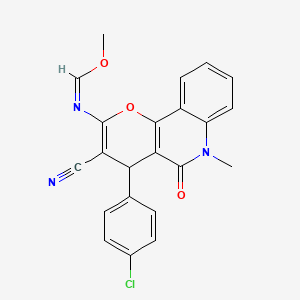
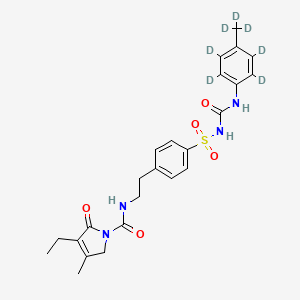





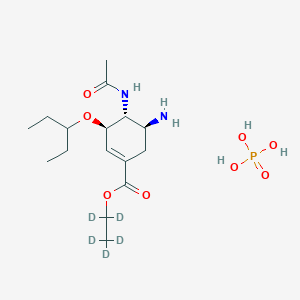
![N,N-diethyl-2-[4-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]ethanamine](/img/structure/B12415812.png)

